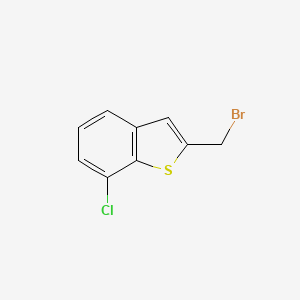

2-(Bromomethyl)-7-chloro-1-benzothiophene

Description

Significance of Benzothiophene (B83047) Derivatives in Synthetic Chemistry

The benzothiophene core is a privileged structure in medicinal chemistry and materials science. youtube.comnumberanalytics.com Its derivatives are integral components in a multitude of biologically active compounds, exhibiting properties that include anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govrsc.org The structural rigidity and lipophilic nature of the benzothiophene ring system allow it to effectively interact with biological targets. In the realm of materials science, benzothiophene-based molecules are explored for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their favorable electronic properties and thermal stability. numberanalytics.comnih.gov The versatility of the benzothiophene scaffold makes it a hot research topic and a key building block for developing novel pharmaceuticals and advanced materials. youtube.comchemimpex.com

Overview of Halogenated Benzothiophenes as Reactive Intermediates

The strategic placement of halogen atoms on the benzothiophene ring system dramatically expands its synthetic potential. Halogens, such as chlorine and bromine, serve as excellent "reactive handles" for further molecular elaboration. nih.gov They function as leaving groups in various cross-coupling reactions, including Suzuki, Stille, and Heck reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This allows for the introduction of a wide range of substituents and the construction of highly functionalized benzothiophene derivatives.

Furthermore, the presence of a bromomethyl group, as in the target compound, introduces a site of high reactivity. The C-Br bond in a benzylic-type position is susceptible to nucleophilic substitution, making compounds like 2-(bromomethyl)-7-chloro-1-benzothiophene valuable alkylating agents for introducing the benzothiophene motif into larger molecules. This reactivity is crucial for synthesizing key intermediates in multi-step synthetic sequences. chemimpex.com The synthesis of these halogenated intermediates often involves electrophilic halocyclization or the bromination of methyl-substituted benzothiophenes. nih.govgoogle.com

Positional Isomerism and its Impact on Reactivity Profiles in Benzothiophene Chemistry

This difference in reactivity between positional isomers is a key consideration in synthetic design. The relative positions of the substituents can affect the rates and outcomes of subsequent reactions. For instance, the accessibility of the bromomethyl group to an incoming nucleophile or the susceptibility of a halogenated position to oxidative addition in a catalytic cycle can be altered by the location of other substituents. nih.gov Therefore, the precise identification and selective synthesis of a specific positional isomer are crucial for achieving a desired synthetic outcome.

| Compound Name | CAS Number | Molecular Formula | Position of Substituents |

|---|---|---|---|

| This compound | 102246-40-2 guidechem.com | C₉H₆BrClS guidechem.com | Bromomethyl at C2, Chloro at C7 |

| 3-(Bromomethyl)-7-chloro-1-benzothiophene | 17512-61-7 chemimpex.com | C₉H₆BrClS chemimpex.com | Bromomethyl at C3, Chloro at C7 |

| 7-(Bromomethyl)-2-chloro-1-benzothiophene | 130219-92-0 guidechem.com | C₉H₆BrClS guidechem.com | Bromomethyl at C7, Chloro at C2 |

| 2-(Bromomethyl)-5-chloro-1-benzothiophene | 99592-53-7 guidechem.com | C₉H₆BrClS sigmaaldrich.com | Bromomethyl at C2, Chloro at C5 |

Research Scope and Objectives for this compound

This article focuses exclusively on the chemical compound This compound . The primary objective is to detail its identity and chemical properties based on available research data. The scope is centered on its role as a specific, highly reactive chemical intermediate in the broader context of organic synthesis. By examining its unique structural features—a chloro substituent on the benzene (B151609) ring and a bromomethyl group on the thiophene (B33073) ring—this analysis aims to underscore its potential as a building block for more complex, functionalized benzothiophene derivatives. The specific placement of these two reactive groups defines its unique chemical character and potential synthetic pathways, distinguishing it from its various positional isomers.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 102246-40-2 | guidechem.com |

| Molecular Formula | C₉H₆BrClS | fluorochem.co.uk |

| InChI | InChI=1S/C9H6BrClS/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | fluorochem.co.uk |

| InChI Key | FQQZTXCROHDGPO-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SC(=C2)CBr | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-7-chloro-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQZTXCROHDGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269059 | |

| Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102246-40-2 | |

| Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102246-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-7-chlorobenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 7 Chloro 1 Benzothiophene

Reactivity of the Chloro Substituent on the Benzene (B151609) Ring

The chlorine atom at the C7 position on the benzene ring is an aryl halide. While generally less reactive than the bromomethyl group, it can participate in several important synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille Couplings)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The 7-chloro substituent can serve as the electrophilic partner in these reactions, though it often requires more forcing conditions or specialized catalyst systems compared to aryl bromides or iodides.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netnih.gov The coupling of the 7-chloro group with various aryl or vinyl boronic acids would yield 7-substituted-2-(bromomethyl)-1-benzothiophene derivatives. The efficiency of coupling with aryl chlorides can be enhanced by using electron-rich phosphine (B1218219) ligands on the palladium catalyst. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov The 7-chloro position could potentially react with various alkenes to introduce a vinyl group at this position, although activation of the C-Cl bond remains a key challenge.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgbeilstein-journals.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.org Reacting 2-(bromomethyl)-7-chloro-1-benzothiophene with a terminal alkyne under Sonogashira conditions would lead to the formation of 7-alkynyl-2-(bromomethyl)-1-benzothiophenes. Copper-free Sonogashira protocols have also been developed and could be applicable. researchgate.netdntb.gov.ua

Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. The 7-chloro substituent could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups at the C7 position.

| Reaction | Coupling Partner | Catalyst/Conditions (General) | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 7-Aryl/Vinyl-2-(bromomethyl)-1-benzothiophene |

| Heck | Alkene (R'-CH=CH₂) | Pd(0) catalyst, Base (e.g., Et₃N) | 7-(Alk-1-en-1-yl)-2-(bromomethyl)-1-benzothiophene |

| Sonogashira | Terminal Alkyne (R''-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 7-Alkynyl-2-(bromomethyl)-1-benzothiophene |

| Stille | Organostannane (R'''-SnBu₃) | Pd(0) catalyst | 7-Substituted-2-(bromomethyl)-1-benzothiophene |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In this compound, the benzothiophene (B83047) ring system is not strongly electron-withdrawing. Therefore, direct SNAr at the C7 position is generally difficult under standard conditions. The reaction would likely require harsh conditions (high temperature and pressure) or the presence of a strong nucleophile. The mechanism proceeds via an addition-elimination pathway, forming a temporary, negatively charged Meisenheimer complex. nih.gov Without sufficient activation, the energy barrier to form this intermediate is prohibitively high.

Electrophilic Aromatic Substitution (EAS) on the Benzothiophene Core

The benzothiophene core is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The thiophene (B33073) ring is generally more reactive towards electrophiles than the fused benzene ring. With the C2 position already substituted, electrophilic attack is expected to occur at other positions on the heterocyclic or benzene ring.

Halogenation Beyond the Bromomethyl Group (e.g., C3-Chlorination)

Further halogenation of the benzothiophene core can be achieved using various electrophilic halogenating agents. Given the reactivity of the C3 position, reactions with reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would likely lead to the introduction of a chlorine atom at the C3 position, yielding 2-(bromomethyl)-3,7-dichloro-1-benzothiophene. The reaction conditions can be controlled to favor monosubstitution. The existence of related compounds like 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid supports the feasibility of halogenation at the C3 position. sigmaaldrich.com

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (–NO₂) onto the benzothiophene ring is typically achieved using a mixture of nitric acid and sulfuric acid. Due to the higher reactivity of the thiophene portion of the molecule, nitration is expected to occur preferentially at the C3 position. The resulting 2-(bromomethyl)-7-chloro-3-nitro-1-benzothiophene would be a versatile intermediate for further synthesis, as the nitro group can be reduced to an amine.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid or chlorosulfonic acid. Similar to nitration, this electrophilic substitution is predicted to occur at the C3 position. Alternatively, sulfonation on the benzene ring could potentially occur, as suggested by the existence of compounds like 1-benzothiophene-7-sulfonyl chloride. bldpharm.com The specific reaction conditions would determine the regioselectivity of the sulfonation.

Acylation and Alkylation Reactions

The primary mechanism for both acylation and alkylation at the bromomethyl group is the S"N"2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks the electrophilic methylene (B1212753) carbon, leading to the displacement of the bromide ion.

Alkylation Reactions:

Alkylation of this compound would involve its reaction with various nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds. The general scheme for such reactions involves the attack of a nucleophile on the methylene carbon, displacing the bromide.

Common alkylating agents and the expected products include:

Alkoxides (RO⁻): Reaction with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, would yield the corresponding ethers, for example, 2-((alkoxy)methyl)-7-chloro-1-benzothiophene.

Thiolates (RS⁻): Thiolates are excellent nucleophiles and would readily react to form thioethers, 2-((alkylthio)methyl)-7-chloro-1-benzothiophene.

Amines (RNH₂, R₂NH, R₃N): Primary, secondary, and tertiary amines can act as nucleophiles to produce the corresponding ammonium (B1175870) salts or, after deprotonation, the free amines.

Cyanide (CN⁻): The use of a cyanide salt, such as sodium or potassium cyanide, would lead to the formation of a nitrile, (7-chloro-1-benzothiophen-2-yl)acetonitrile, extending the carbon chain by one.

The table below illustrates the expected products from hypothetical alkylation reactions.

| Nucleophile | Reagent Example | Expected Product | Product Class |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-((methoxymethyl))-7-chloro-1-benzothiophene | Ether |

| Ethanethiolate | Sodium Ethanethiolate (NaSCH₂CH₃) | 7-chloro-2-(((ethyl)thio)methyl)-1-benzothiophene | Thioether |

| Ammonia | Ammonia (NH₃) | (7-chloro-1-benzothiophen-2-yl)methanamine | Amine |

| Cyanide | Sodium Cyanide (NaCN) | (7-chloro-1-benzothiophen-2-yl)acetonitrile | Nitrile |

Acylation Reactions:

Acylation at the bromomethyl position typically involves the use of carboxylate anions as nucleophiles. This reaction, a form of alkylation, leads to the formation of ester derivatives.

The general reaction involves treating this compound with a salt of a carboxylic acid, such as sodium acetate (B1210297) or sodium benzoate. The carboxylate anion attacks the methylene carbon, displacing the bromide and forming an ester linkage.

The table below outlines the expected products from these hypothetical acylation reactions.

| Nucleophile | Reagent Example | Expected Product | Product Class |

| Acetate | Sodium Acetate (NaOAc) | (7-chloro-1-benzothiophen-2-yl)methyl acetate | Ester |

| Benzoate | Sodium Benzoate (NaO₂CPh) | (7-chloro-1-benzothiophen-2-yl)methyl benzoate | Ester |

It is important to reiterate that the reactions and products listed in the tables are based on general chemical principles of S"N"2 reactions on benzylic halides and the known reactivity of the benzothiophene scaffold. Specific, experimentally verified data for this compound, including reaction conditions and yields, are not available in the cited literature. The reactivity can be influenced by the chloro-substituent on the benzene ring, potentially affecting the electrophilicity of the methylene carbon.

Advanced Applications in Organic Synthesis Utilizing 2 Bromomethyl 7 Chloro 1 Benzothiophene As a Building Block

Construction of Novel Fused Heterocyclic Systems

The strategic placement of the bromomethyl group on the 2-(Bromomethyl)-7-chloro-1-benzothiophene core makes it an excellent electrophilic handle for annulation reactions, leading to the formation of new rings fused to the parent benzothiophene (B83047) system. This approach is fundamental to creating larger, more complex heterocyclic structures.

The synthesis of extended polycyclic aromatic systems containing the benzothiophene motif can be achieved by leveraging the reactivity of the C2-bromomethyl group. One prominent strategy involves the reaction of the bromomethyl derivative with binucleophilic reagents, leading to cyclization and the formation of a new fused ring. For instance, base-mediated annulation of activated benzothiophenes with phenols and naphthols has been shown to produce complex heteroacenes like benzothieno[2,3-b]benzofurans and benzothieno[2,3-b]naphthofurans. nih.govresearchgate.net While these examples often utilize a nitro group as an activator, the underlying principle of nucleophilic attack followed by cyclization is applicable.

A plausible pathway using this compound would involve its reaction with a nucleophile such as 2-aminophenol. The initial step would be the alkylation of the amino group by the bromomethyl moiety. Subsequent intramolecular cyclization, potentially via dehydration or oxidation, would forge a new six-membered heterocyclic ring, resulting in a complex polycyclic system.

Another powerful method for constructing fused rings is through intramolecular Friedel-Crafts-type reactions. The 2-(bromomethyl) group can be converted into a longer side chain containing an aromatic ring. Activation of this appended ring with a Lewis acid could then induce an electrophilic attack onto the electron-rich benzothiophene core, closing the loop to form a new fused carbocycle.

The synthesis of medium-sized rings (8-11 atoms) fused to the benzothiophene core presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors. However, ring expansion strategies offer a viable, if less common, pathway. nih.gov A hypothetical approach starting with this compound could involve a multi-step sequence.

First, the bromomethyl group can be used as an anchor to attach a suitable carbon chain. For example, reaction with a malonic ester derivative followed by further elaboration could introduce a four or five-carbon chain at the C2 position. If this chain is terminated with a leaving group, an intramolecular alkylation at the C3 position could form a small, strained, fused ring. Subsequent cleavage of a specific bond within this newly formed ring, driven by strain release, could lead to the desired expanded ring system. Such base-promoted ring expansion reactions have been demonstrated in other heterocyclic systems and provide a template for potential applications with benzothiophene derivatives. nih.gov

Design and Synthesis of Multi-Substituted Benzothiophene Derivatives

The true synthetic power of this compound is realized in its capacity for sequential and regioselective functionalization at its multiple reactive sites, enabling the creation of a diverse library of multi-substituted derivatives.

The benzothiophene scaffold presents two primary sites for functionalization on its thiophene (B33073) ring: C2 and C3. Functionalization at C2 is generally more established, while selective modification at C3 is considerably more demanding due to issues of regioselectivity. le.ac.uknih.gov The 2-(bromomethyl) group provides a direct and facile entry point for C2 functionalization. As a reactive benzylic-type halide, it readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles.

| Nucleophile | Reagent Example | C2-Functional Group |

| Azide (B81097) | Sodium Azide (NaN₃) | -CH₂N₃ |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | -CH₂NR¹R² |

| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | -CH₂P⁺Ph₃ Br⁻ |

| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | -CH₂OC(O)CH₃ |

This table represents a selection of possible transformations.

In contrast, direct C-H functionalization at the C3 position often requires harsh conditions, precious metals, or the installation of directing groups. nih.govscilit.com A significant breakthrough for achieving C3 functionalization with high regioselectivity involves an "interrupted Pummerer reaction". le.ac.ukdoaj.org This metal-free method utilizes readily accessible benzothiophene S-oxides as precursors. nih.gov A synthetic sequence on the this compound scaffold could first involve a nucleophilic substitution at the C2-methyl position, followed by oxidation of the thiophene sulfur to the corresponding S-oxide. This intermediate can then react with various coupling partners, such as phenols or silanes, to deliver arylated or alkylated products exclusively at the C3 position. le.ac.uk

The presence of three distinct reactive handles on this compound allows for a series of sequential, orthogonal transformations. Orthogonal reactions are chemical transformations that can be performed on a molecule in any order without interfering with one another, due to their different mechanistic requirements. This enables a modular approach to building molecular complexity.

A potential three-step orthogonal sequence is as follows:

C2-Functionalization (SN2): The bromomethyl group can be substituted with a nucleophile, such as an azide or a protected amine, under standard nucleophilic substitution conditions.

C7-Functionalization (Cross-Coupling): The chloro-substituent at the C7 position is ideal for transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid or a Buchwald-Hartwig amination can be performed to install aryl or amino groups, respectively. These reactions typically require a palladium catalyst and specific ligands and bases that would not affect the C2-substituent or the C3-H bond. nih.gov

C3-Functionalization (C-H Activation): Following functionalization at C2 and C7, the C3 position can be addressed. Using the previously mentioned S-oxide based interrupted Pummerer reaction, an additional group can be installed at C3 with high regioselectivity. researchgate.net

This stepwise approach allows for the precise and controlled synthesis of tri-substituted benzothiophene derivatives with diverse functionalities at specific positions.

Synthesis of Spiro and Bridged Benzothiophene Derivatives

Beyond simple substitution and fusion, this compound can be used to construct more complex three-dimensional structures like spirocyclic and bridged systems.

The synthesis of spirocycles often involves cycloaddition reactions where one atom of the benzothiophene ring becomes a shared spiro-center. A powerful method for this is the [3+2] cycloaddition of azomethine ylides. mdpi.comnih.gov A plausible route would involve converting the 2-(bromomethyl) group into a suitable dipolarophile. For example, oxidation to the aldehyde (7-chloro-1-benzothiophene-2-carbaldehyde) followed by a Knoevenagel condensation would yield an α,β-unsaturated system. The reaction of this activated alkene with an azomethine ylide (generated in situ from an amino acid and another aldehyde) would construct a spiro-pyrrolidine ring at the C2 position of the benzothiophene. mdpi.commdpi.com

Bridged systems, where a new ring is formed across non-adjacent atoms of the benzothiophene core, are more challenging to synthesize. A theoretical approach could involve an intramolecular Diels-Alder reaction. The 2-(bromomethyl) group could be used to install a side chain containing a 1,3-diene. Under thermal or Lewis acid-catalyzed conditions, this diene could react with the C2-C3 double bond of the benzothiophene ring (acting as the dienophile). This intramolecular cyclization would create a complex, polycyclic bridged structure, showcasing the potential of the starting material in advanced synthetic applications. masterorganicchemistry.com

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The inherent reactivity of the bromomethyl group in this compound makes it a valuable electrophilic building block for the construction of more complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. This section details the development of synthetic methodologies that leverage this reactivity.

Carbon-Carbon Bond Formation

The benzylic bromide in this compound is a potent electrophile, susceptible to nucleophilic attack by a variety of carbon-based nucleophiles. This reactivity is the basis for several carbon-carbon bond-forming reactions, enabling the extension of the carbon framework at the 2-position of the benzothiophene core. While specific literature on this exact compound is limited, its reactivity can be inferred from well-established transformations of benzylic halides.

Key methodologies for carbon-carbon bond formation utilizing this building block would include:

Alkylation of Stabilized Carbanions: Reactions with soft carbon nucleophiles, such as enolates derived from malonic esters, β-ketoesters, and cyanoacetates, are expected to proceed efficiently. These reactions, typically carried out in the presence of a non-nucleophilic base, provide a straightforward route to the synthesis of substituted propanoic acid derivatives and other functionalized chains attached to the benzothiophene scaffold.

Organometallic Coupling Reactions: Reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are powerful carbon nucleophiles that can readily displace the bromide to form a new C-C bond. These reactions would need to be conducted under anhydrous conditions at low temperatures to avoid side reactions.

Wittig and Related Reactions: While the bromomethyl group itself is not directly used in a Wittig reaction, it can be converted to the corresponding phosphonium (B103445) salt by treatment with triphenylphosphine. Subsequent deprotonation with a strong base generates a Wittig reagent, which can then react with aldehydes and ketones to form alkenes, thus introducing a double bond at the 2-position of the benzothiophene.

The following table illustrates the potential scope of these carbon-carbon bond-forming reactions with this compound.

| Nucleophile/Reagent | Reaction Type | Product Type |

| Diethyl malonate / NaOEt | Malonic Ester Synthesis | Diethyl 2-((7-chloro-1-benzothiophen-2-yl)methyl)malonate |

| Phenylmagnesium bromide | Grignard Reaction | 2-(Benzyl)-7-chloro-1-benzothiophene |

| 1. PPh32. n-BuLi3. Benzaldehyde | Wittig Reaction | 2-(2-Styryl)-7-chloro-1-benzothiophene |

| Sodium cyanide | Cyanation | 2-(7-Chloro-1-benzothiophen-2-yl)acetonitrile |

Carbon-Heteroatom Bond Formation

The development of novel methodologies for the formation of carbon-heteroatom bonds is of paramount importance in drug discovery, as the introduction of heteroatoms can significantly modulate the physicochemical and pharmacological properties of a molecule. The electrophilic nature of the bromomethyl group in this compound makes it an ideal substrate for reactions with a wide array of heteroatomic nucleophiles.

A significant application of this reactivity is demonstrated in the synthesis of the antifungal agent, sertaconazole. In a key step, a carbon-nitrogen bond is formed through the reaction of this compound with the secondary amine of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This reaction is a classic example of nucleophilic substitution where the nitrogen atom of the imidazole-ethanol derivative attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Detailed research findings from patent literature describe a phase-transfer catalysis method for this transformation. google.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, is crucial for facilitating the reaction between the water-soluble and organic-soluble reactants.

The table below summarizes the key aspects of this carbon-nitrogen bond formation in the synthesis of sertaconazole.

| Reactant | Nucleophile Source | Reaction Conditions | Product | Bond Formed |

| This compound | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Toluene/water, NaOH, Tetrabutylammonium chloride, 80°C | Sertaconazole | C-N |

Beyond nitrogen nucleophiles, this building block is amenable to reactions with other heteroatom nucleophiles, including:

Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, can react to form ether linkages.

Sulfur Nucleophiles: Thiols are excellent nucleophiles and readily react to form thioethers.

Phosphorus Nucleophiles: As mentioned previously, phosphines can displace the bromide to form phosphonium salts.

These reactions significantly expand the diversity of molecules that can be synthesized from this compound, highlighting its role as a versatile intermediate in the development of novel synthetic methodologies.

Spectroscopic and Structural Characterization in Synthetic Research of 2 Bromomethyl 7 Chloro 1 Benzothiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of the structure of 2-(bromomethyl)-7-chloro-1-benzothiophene derivatives.

Proton (¹H) NMR Chemical Shifts and Coupling Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the benzene (B151609) ring, the proton on the thiophene (B33073) ring, and the methylene (B1212753) protons of the bromomethyl group.

The protons on the chlorinated benzene ring (H-4, H-5, and H-6) would typically appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effect of the chlorine atom and the fused thiophene ring. The proton at position 3 of the thiophene ring would also resonate in this region, likely as a singlet or a narrow doublet depending on long-range couplings.

A key diagnostic signal would be the singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) at the 2-position. This signal is expected to appear in a region characteristic for protons adjacent to a bromine atom and an aromatic ring.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H-3 | Aromatic region | s |

| H-4 | Aromatic region | d |

| H-5 | Aromatic region | t |

| H-6 | Aromatic region | d |

| -CH₂Br | Aliphatic region (downfield) | s |

Note: s = singlet, d = doublet, t = triplet. Actual chemical shifts and coupling constants would need to be determined from experimental data.

Carbon (¹³C) NMR Chemical Shifts and DEPT Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated in a proton-decoupled spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial for distinguishing between different types of carbon atoms (C, CH, CH₂, and CH₃). A DEPT-135 experiment, for instance, would show positive signals for CH carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons. This would allow for the definitive assignment of the bromomethyl carbon and the various CH carbons of the aromatic rings.

Table 2: Expected ¹³C NMR and DEPT-135 Data for this compound

| Carbon | Expected Chemical Shift (ppm) | DEPT-135 |

|---|---|---|

| C-2 | Aromatic region | Quaternary (absent) |

| C-3 | Aromatic region | CH (positive) |

| C-3a | Aromatic region | Quaternary (absent) |

| C-4 | Aromatic region | CH (positive) |

| C-5 | Aromatic region | CH (positive) |

| C-6 | Aromatic region | CH (positive) |

| C-7 | Aromatic region | Quaternary (absent) |

| C-7a | Aromatic region | Quaternary (absent) |

| -CH₂Br | Aliphatic region | CH₂ (negative) |

Note: Actual chemical shifts would need to be determined from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-4, H-5, and H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the aromatic CH groups and the -CH₂Br moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the entire molecular structure by showing long-range connectivities. For instance, correlations from the methylene protons (-CH₂Br) to C-2 and C-3 would confirm the position of the bromomethyl group.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula (C₉H₆BrClS). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, further corroborating the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching of the aromatic and thiophene rings: Found in the 1600-1450 cm⁻¹ region.

C-Br stretching of the bromomethyl group: Generally appears in the lower frequency region of the spectrum.

C-Cl stretching: Also found in the fingerprint region.

C-S stretching of the thiophene ring.

The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a known spectrum.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Halogenated benzothiophenes |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides unambiguous proof of the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable in synthetic chemistry for the definitive determination of molecular structures, including the precise connectivity of atoms, bond lengths, bond angles, and stereochemistry. In the study of 1-benzothiophene derivatives, single-crystal X-ray diffraction analysis serves as the gold standard for structural elucidation, confirming the outcomes of synthetic routes and providing crucial insights into the molecule's solid-state conformation and intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, the general principles of its application to related benzothiophene (B83047) structures are well-established. For a derivative of this compound that forms suitable single crystals, this technique would yield precise data on the planarity of the benzothiophene ring system, the conformation of the bromomethyl group relative to the fused ring, and the spatial relationship between the chloro and bromomethyl substituents.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

Hypothetical Research Findings and Data Presentation:

Had experimental data been available for a crystalline derivative of this compound, the research findings would typically be presented in a detailed crystallographic data table. Such a table provides a standardized summary of the crystal and data collection parameters, as well as refinement details. Below is an illustrative example of how such data would be structured.

Interactive Table: Hypothetical Crystallographic Data for a this compound Derivative

(Note: The following data is for illustrative purposes only and does not represent actual experimental results for the specified compound.)

| Parameter | Value |

| Empirical Formula | C₉H₆BrClS |

| Formula Weight | 261.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value, e.g., 8.567(2)] |

| b (Å) | [Hypothetical Value, e.g., 12.123(3)] |

| c (Å) | [Hypothetical Value, e.g., 9.456(2)] |

| α (°) | 90 |

| β (°) | [Hypothetical Value, e.g., 105.34(3)] |

| γ (°) | 90 |

| Volume (ų) | [Calculated from cell parameters] |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | [Calculated from data] |

| Absorption Coefficient (mm⁻¹) | [Hypothetical Value] |

| F(000) | [Hypothetical Value] |

| Crystal Size (mm³) | [Hypothetical Value] |

| Theta range for data collection (°) | [Hypothetical Range] |

| Reflections collected | [Hypothetical Number] |

| Independent reflections | [Hypothetical Number] |

| Goodness-of-fit on F² | [Hypothetical Value] |

| Final R indices [I>2σ(I)] | [Hypothetical R1 and wR2 values] |

| R indices (all data) | [Hypothetical R1 and wR2 values] |

In a research context, this table would be accompanied by a detailed discussion of the molecular structure, including key bond lengths and angles, and an analysis of any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. This information is critical for understanding the physical properties of the compound and can inform the design of new derivatives with specific desired characteristics.

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 7 Chloro 1 Benzothiophene Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex systems like substituted benzothiophenes. acs.org DFT calculations are employed to determine optimized molecular geometries, energies, and various electronic properties that govern the molecule's reactivity.

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The bromomethyl group in 2-(bromomethyl)-7-chloro-1-benzothiophene is a primary site for nucleophilic substitution (SN) reactions. DFT can model the approach of a nucleophile to the benzylic carbon, calculating the activation energy barrier required to displace the bromide leaving group. This allows for a comparison between different potential mechanisms, such as SN1 and SN2 pathways.

Furthermore, DFT can be used to study electrophilic aromatic substitution on the benzothiophene (B83047) ring system. libretexts.org The calculations can model the formation of the sigma complex (or arenium ion) intermediate when an electrophile attacks different positions on the ring. libretexts.org By calculating the energy of the transition state leading to this intermediate, the most favorable reaction pathway can be determined. researchgate.net

Prediction of Regioselectivity in Substitution and Addition Reactions

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of the chemistry of substituted aromatic compounds. youtube.com For this compound, electrophilic attack can occur at several positions on the thiophene (B33073) or benzene (B151609) rings. DFT calculations can predict the outcome of such reactions by comparing the activation energies for attack at each possible site. The site with the lowest activation energy barrier is the kinetically preferred product.

The directing effects of the existing substituents—the chloro group, the bromomethyl group, and the fused ring system—all influence the electron density distribution and thus the regioselectivity. The chloro group is typically an ortho-, para-director but deactivating, while the alkyl-like bromomethyl group is weakly activating. DFT calculations quantify these electronic influences to provide a reliable prediction of the major regioisomer formed. For instance, a hypothetical study might compare the activation energies for nitration at the C3, C4, C5, and C6 positions.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C3 | 18.5 | Major Product |

| C4 | 24.2 | Minor Product |

| C5 | 25.8 | Minor Product |

| C6 | 23.1 | Minor Product |

This table is illustrative and presents hypothetical data to demonstrate how DFT results are used to predict regioselectivity. Actual values would be derived from specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule is primarily due to the rotation of the bromomethyl group around the single bond connecting it to the thiophene ring. Conformational analysis using DFT can determine the potential energy as a function of this dihedral angle, identifying the most stable (lowest energy) conformer.

Molecular Dynamics (MD) simulations, often employing force fields derived from DFT calculations, can provide a more dynamic picture of the molecule's behavior over time. rsc.orgrsc.org MD simulations model the atomic motions at finite temperatures, revealing how the molecule explores different conformations and interacts with its environment, such as a solvent or a biological receptor. nih.gov Such simulations are valuable for understanding how the molecule's shape and flexibility influence its physical and chemical properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity and the nature of its chemical interactions. rsc.org

Evaluation of HOMO-LUMO Energies and Orbital Interactions

The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic nature. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations can provide precise values for the HOMO and LUMO energies. The HOMO is expected to be distributed over the π-system of the benzothiophene core, while the LUMO may have significant contributions from the antibonding σ* orbital of the C-Br bond, making it susceptible to nucleophilic attack at the bromomethyl group.

| Molecule / Species | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -6.5 | -1.2 | 5.3 |

| Ammonia (Nucleophile) | -10.7 | +5.4 | 16.1 |

| Nitronium ion (Electrophile) | -15.8 | -11.9 | 3.9 |

Note: The data in this table is representative and serves to illustrate the concepts of FMO analysis. The interaction between the HOMO of a nucleophile (like ammonia) and the LUMO of the substrate would be analyzed to understand the reaction.

Electrostatic Potential Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to intermolecular interactions by color-coding regions of negative and positive potential. researchgate.net

Red regions indicate negative electrostatic potential (electron-rich), which are attractive to electrophiles.

Blue regions indicate positive electrostatic potential (electron-poor), which are attractive to nucleophiles. walisongo.ac.id

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative chlorine atom, the sulfur atom's lone pairs, and across the π-face of the aromatic rings. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the bromomethyl group and potentially on the carbon atom attached to the bromine, highlighting its susceptibility to nucleophilic attack. These maps are invaluable for predicting non-covalent interactions, hydrogen bonding sites, and the initial approach of a reactant. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Modeling for Reaction Predictability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as reaction rate, equilibrium constant, or biological activity. nih.govnih.gov For a compound like this compound, a QSPR model could be developed to predict its reactivity in various chemical transformations.

The development of a QSPR model involves several key steps:

Data Set Selection: A series of compounds structurally related to this compound with experimentally determined reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be categorized as:

Topological: Describing the atomic connectivity, size, and shape of the molecule.

Geometrical: Pertaining to the three-dimensional arrangement of the atoms.

Electronic: Including properties like partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the observed property. imist.maresearchgate.net

Model Validation: The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a hypothetical QSPR model for predicting the nucleophilic substitution reactivity of a series of substituted benzothiophenes might yield an equation like:

log(k) = c₀ + c₁ (LUMO) + c₂ (qCα) + c₃ (σ)

Where log(k) is the logarithm of the reaction rate constant, LUMO is the energy of the lowest unoccupied molecular orbital, qCα is the partial charge on the benzylic carbon, and σ is the Hammett constant for the substituent on the benzene ring.

Illustrative QSPR Model Parameters for Benzothiophene Derivatives

| Descriptor | Description | Typical Role in Reactivity Prediction |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | A higher HOMO energy suggests a greater ability to donate electrons in electrophilic reactions. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Can influence solubility and interactions with polar reagents and solvents. |

| Partial Atomic Charges | Distribution of electron density on individual atoms | The charge on the benzylic carbon of the bromomethyl group is a key indicator of its electrophilicity. |

| Steric Parameters (e.g., STERIMOL) | Describe the size and shape of substituents | Can predict the influence of steric hindrance on the reaction rate. |

This table is illustrative and based on general principles of QSPR applied to related compounds.

Studies on other benzothiophene derivatives have successfully employed QSAR (a subset of QSPR focused on biological activity) to predict their efficacy as antimicrobial agents or enzyme inhibitors. imist.maresearchgate.netnih.gov These studies underscore the utility of this approach in understanding how structural modifications influence the properties of the benzothiophene scaffold.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is a powerful tool for the in silico design of novel derivatives of this compound with desired properties. This process often involves a combination of molecular modeling techniques, including molecular docking and molecular dynamics simulations, particularly when designing compounds with specific biological targets. nih.govnih.gov

The design of novel derivatives typically follows these stages:

Scaffold Hopping and Functionalization: Starting with the this compound core, new functional groups can be computationally introduced at various positions. For example, the bromine atom can be replaced with different nucleophiles to generate a virtual library of new compounds.

Property Prediction: The properties of these virtual derivatives are then calculated using computational methods. This can include predictions of reactivity, solubility, and, importantly, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess their drug-likeness. nih.govnih.gov

Molecular Docking: If the goal is to design a biologically active molecule, molecular docking simulations can be performed. This involves placing the designed derivatives into the active site of a target protein to predict their binding affinity and orientation. nih.govnih.gov Studies on other benzothiophenes have used this approach to design potential inhibitors for enzymes like cholinesterases and α-amylase. nih.govnih.gov

Reaction Pathway Elucidation: Theoretical calculations can also be used to explore and predict the most favorable reaction pathways for the synthesis of the designed derivatives. By calculating the energies of reactants, transition states, and products, chemists can identify the most efficient synthetic routes.

Illustrative Data for Designed Derivatives of this compound

| Derivative | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Predicted logP |

| Derivative A | -Br replaced with -N₃ (azide) | -7.2 | 3.8 |

| Derivative B | -Br replaced with -S-phenyl | -8.5 | 5.1 |

| Derivative C | -Br replaced with -O-pyridinyl | -7.9 | 3.5 |

| Derivative D | -Cl at position 7 replaced with -F | -6.8 | 3.2 |

This table presents hypothetical data for illustrative purposes. The predicted binding affinity would be against a specific, chosen biological target.

Through these computational approaches, it is possible to prioritize the synthesis of a smaller number of highly promising compounds, thereby saving significant time and resources in the drug discovery and development process. The extensive research on the computational design of various benzothiophene analogs demonstrates the high potential of these methods for application to this compound. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-7-chloro-1-benzothiophene, and how can purity be maximized?

-

Methodological Answer : The synthesis typically involves halogenation or alkylation of a benzothiophene precursor. For example, bromination of 7-chloro-1-benzothiophene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM can yield the bromomethyl derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) ensures reproducibility .

-

Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Common Solvents | DCM, CCl₄, Ethanol | |

| Purification Methods | Column chromatography, Recrystallization |

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and FTIR. For NMR, deuterated chloroform (CDCl₃) is ideal due to the compound’s aromatic and halogenated nature. The bromomethyl group typically appears as a singlet at ~4.6 ppm (¹H NMR). HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 261.56 (C₉H₆BrClS). X-ray crystallography (if crystalline) provides definitive stereochemical confirmation, as demonstrated in analogous benzothiophene derivatives .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store at ≤4°C in airtight, amber vials to prevent thermal degradation and light-induced decomposition. Desiccants (e.g., silica gel) should be used to minimize hydrolysis of the bromomethyl group. Regular stability assays (e.g., HPLC every 3–6 months) are advised for long-term storage .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 7-chloro-1-benzothiophene in cross-coupling reactions?

- Methodological Answer : The bromomethyl substituent acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the benzothiophene ring may require optimized catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF, THF). Comparative studies with methyl or chloro analogs (e.g., 3-(Bromomethyl)-7-chloro-1-benzothiophene) reveal reduced reactivity due to electronic effects, necessitating higher temperatures (80–100°C) .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify melting transitions and X-ray powder diffraction (XRPD) to detect polymorphs. For example, if a study reports no melting point (N/A) while another cites 129–130°C , DSC can clarify whether the compound is amorphous or crystalline under specific conditions.

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

- Methodological Answer : Conduct accelerated degradation studies under simulated environmental conditions (UV light, humidity, oxidants). For instance, exposure to UV-A/B radiation in aqueous solutions (pH 5–9) with TiO₂ as a photocatalyst can mimic natural photolysis. LC-MS/MS identifies degradation products (e.g., debrominated or hydroxylated derivatives). Surface adsorption studies on silica or cellulose (common indoor surfaces) quantify persistence using microspectroscopic imaging .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and QSAR models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Compare with structurally similar bioactive compounds (e.g., ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate) to infer potential mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.